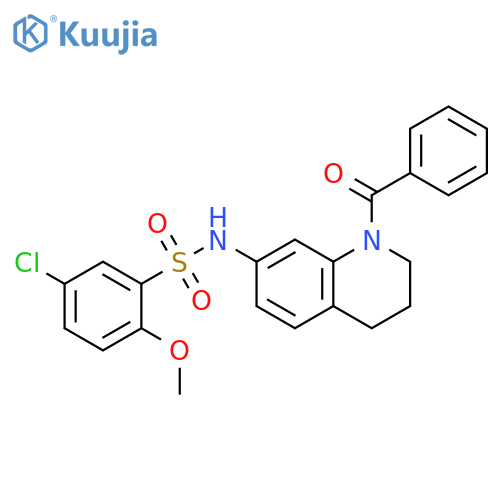

Cas no 946221-44-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-methoxybenzenesulfonamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide

-

- インチ: 1S/C23H21ClN2O4S/c1-30-21-12-10-18(24)14-22(21)31(28,29)25-19-11-9-16-8-5-13-26(20(16)15-19)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3

- InChIKey: YAFYSRJEBIFAIX-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)=CC(Cl)=CC=C1OC

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2050-0315-2μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2050-0315-30mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2050-0315-25mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2050-0315-10mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2050-0315-75mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2050-0315-10μmol |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2050-0315-2mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| A2B Chem LLC | BA61876-1mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 1mg |

$245.00 | 2024-05-20 | ||

| A2B Chem LLC | BA61876-10mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 10mg |

$291.00 | 2024-05-20 | ||

| A2B Chem LLC | BA61876-25mg |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide |

946221-44-9 | 25mg |

$360.00 | 2024-05-20 |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamideに関する追加情報

Comprehensive Overview of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 946221-44-9)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 946221-44-9) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, with its intricate molecular structure, is often studied for its potential applications in drug discovery and development. The presence of a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group makes it a versatile candidate for various biochemical interactions.

In recent years, the demand for novel sulfonamide derivatives has surged due to their broad-spectrum biological activities. Researchers are particularly interested in how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide interacts with specific protein targets, which could pave the way for new therapeutic agents. The compound's chloro and methoxy substituents further enhance its binding affinity, making it a subject of intense study in computational chemistry and molecular docking simulations.

One of the most frequently asked questions about this compound revolves around its synthesis and purification methods. Given its complex structure, the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide often involves multi-step reactions, including amidation, sulfonylation, and cyclization. Advanced techniques such as HPLC and NMR spectroscopy are typically employed to ensure high purity and accurate characterization.

The compound's potential applications extend beyond pharmaceuticals. For instance, it has been explored in material science for its unique electronic properties. The tetrahydroquinoline core, combined with the sulfonamide group, contributes to its stability and solubility, making it a candidate for organic semiconductors and photovoltaic materials. This dual applicability in both life sciences and advanced materials underscores its versatility.

Another area of interest is the compound's metabolic stability and bioavailability. Given the increasing focus on personalized medicine, understanding how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide behaves in vivo is crucial. Studies have shown that its lipophilicity and hydrogen bonding capacity play a significant role in its absorption and distribution within biological systems.

Environmental considerations are also paramount. Researchers are investigating the biodegradability and ecotoxicity of this compound to ensure its safe use in various applications. The chloro substituent, in particular, has raised questions about its environmental impact, prompting studies on green chemistry approaches to its synthesis and disposal.

In summary, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 946221-44-9) is a compound of immense scientific and industrial interest. Its unique structural features and multifunctional properties make it a valuable subject for ongoing research in drug discovery, material science, and environmental chemistry. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in advancing multiple fields.

946221-44-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide) 関連製品

- 2580206-81-9(1-phenyl-1H-1,2,4-triazole-5-sulfonamide)

- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)

- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)

- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)

- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)

- 1019854-61-5(12-Ethoxynimbolinin C)

- 1227588-43-3(3-Chloro-5-(2-fluorophenyl)pyridine-2-methanol)

- 1251691-21-0(3-methyl-6-{4-3-(pyrimidin-2-yloxy)benzoylpiperazin-1-yl}pyridazine)

- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)

- 78485-37-7(Ethyl 2-chloro-6-benzothiazolecarboxylate)